Trimethylsilylmethylmagnesium Chloride
Overview
Description
Synthesis Analysis Trimethylsilylmethylmagnesium Chloride is synthesized through reactions that involve complex organometallic processes. The preparation and structural characterization of related silyl-substituted organometallic compounds provide insights into the synthesis techniques and molecular structures of such compounds. These compounds are synthesized and characterized by spectroscopic and single-crystal X-ray diffraction methods, indicating the importance of detailed structural analysis in understanding their formation and properties (Nanjo, Oda, & Mochida, 2003).
Molecular Structure Analysis The molecular structure of trimethylsilylmethylmagnesium chloride and its derivatives is determined through various analytical techniques, including X-ray diffraction. These studies reveal dimeric structures consisting of two μ-halogen atoms, highlighting the complex nature of their molecular architecture (Nanjo, Oda, & Mochida, 2003).
Chemical Reactions and Properties Trimethylsilylmethylmagnesium chloride undergoes several chemical reactions, including with esters, leading to the formation of tertiary alcohols. These reactions demonstrate the compound's reactivity and potential for further chemical transformations (Kukharskaya, Andreev, & Kolesova, 1958). Additionally, its reactivity with various ketones and aldehydes to form indazoles highlights its versatility in organic synthesis (Hari, Sone, & Aoyama, 2009).
Physical Properties Analysis The physical properties of trimethylsilylmethylmagnesium chloride and related compounds are closely tied to their molecular structures. X-ray crystallography studies reveal details such as polymeric chains and the spatial arrangement of molecules, which are essential for understanding the physical characteristics of these compounds (Lefferts, Molloy, Hossain, Helm, & Zuckerman, 1982).
Scientific Research Applications
Synthesis of γ-Substituted Allylsilanes : Taku Kamachi et al. (2004) demonstrated the use of Trimethylsilylmethylmagnesium Chloride in the cobalt-catalyzed mono-coupling with 1,2-dihalogenoethylene to produce γ-substituted (E)-allylsilanes, which are useful in various synthetic applications (Kamachi et al., 2004).
Functionalized Allylsilanes Production : Thomas V. Lee et al. (1989) used Trimethylsilylmethylmagnesium Chloride for the cerium(III)-mediated Grignard reaction with esters and lactones, leading to functionalized allylic silanes, which are precursors for various ring closure reactions (Lee et al., 1989).
Preparation of Trimethylsilyldiazomethane : A study by S. Mori et al. (1982) described the synthesis of trimethylsilyldiazomethane, a compound useful for organic synthesis, using Trimethylsilylmethylmagnesium Chloride (Mori et al., 1982).
Reaction with Esters : É. V. Kukharskaya et al. (1958) explored the reaction between Trimethylsilylmethylmagnesium Chloride and ethyl esters of acetic and n-butyric acids, which leads to the formation of tertiary alcohols (Kukharskaya et al., 1958).
Synthesis of 2-(Trimethylsilyl)methyl-2-propen-1-ol Derivatives : M. Riaz et al. (2018) reported a cobalt-catalyzed coupling of protected vinyl halide with Trimethylsilylmethylmagnesium Chloride for the preparation of these derivatives, showing excellent functional group tolerance (Riaz et al., 2018).
Reactions with gem-Dibromocyclopropanes : D. Seyferth et al. (1975) described the use of Trimethylsilylmethylmagnesium Chloride in the reaction with isopropylmagnesium chloride and gem-dibromocyclopropanes to obtain α-bromocyclopropylmagnesium chloride compounds (Seyferth et al., 1975).
Safety And Hazards
Trimethylsilylmethylmagnesium Chloride is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .
properties
IUPAC Name |
magnesium;methanidyl(trimethyl)silane;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLTKZWYAHPKM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClMgSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267917 | |
Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylmethylmagnesium Chloride | |
CAS RN |
13170-43-9 | |
Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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